1,2-Dimethylpropylamine

説明

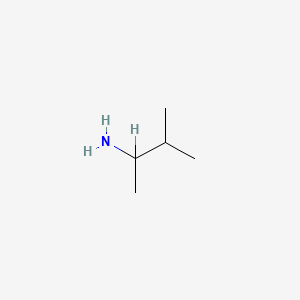

Structure

3D Structure

特性

IUPAC Name |

3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZZAIIGWFLONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022074 | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-74-3 | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P7J19TM9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision in Small Molecule Design: The 1,2-Dimethylpropylamine (3-Methylbutan-2-amine) Scaffold

[1][2]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the "magic methyl" effect is well-documented, but the "strategic isopropyl" effect offered by scaffolds like 1,2-dimethylpropylamine (IUPAC: 3-methylbutan-2-amine) is often underutilized.[1][2] This aliphatic amine (

This guide moves beyond basic stoichiometry. We analyze the 1,2-dimethylpropylamine moiety through the lens of precision synthesis, chiral resolution, and analytical validation, providing the actionable data required for high-fidelity research.

Part 1: Molecular Metrics & Chemical Identity[1][2][3][4]

The nomenclature "1,2-dimethylpropylamine" describes the alkyl substituent pattern relative to the nitrogen attachment point.[3] In IUPAC nomenclature, this maps to 3-methylbutan-2-amine .[1][2] Understanding this distinction is vital for accurate CAS registry searching and procurement.

The "Weight" of Precision

For small molecule optimization, every Dalton counts.[2][3] The molecular weight of 1,2-dimethylpropylamine allows it to serve as a low-MW lipophilic cap, ideal for optimizing Ligand Efficiency (LE).[1][3]

| Metric | Value | Context for Researchers |

| Molecular Formula | High H/C ratio indicates significant hydrophobicity ( | |

| Average MW | 87.16 g/mol | Used for stoichiometric calculations in bulk synthesis.[2][3] |

| Monoisotopic Mass | 87.1048 Da | Critical: Use this exact value for High-Res Mass Spec (HRMS) extraction windows (M+H = 88.1126). |

| CAS Registry | 598-74-3 | Primary identifier for the racemic mixture.[1][2][3] |

| Boiling Point | 84–87 °C | Volatile.[2][3][4][5][6][7] Requires reflux condensers with chilled coolant ( |

| Density | 0.757 g/mL | Essential for volumetric dispensing in automated synthesis platforms.[2][3] |

| pKa (Conj. Acid) | ~10.6 | Highly basic; requires strong organic acids (e.g., TFA, HCl in dioxane) for full protonation.[2][3] |

Structural Isomerism & Chirality

The molecule possesses a chiral center at C2 (the carbon attached to the amine).[2][3]

Part 2: Synthesis & Chiral Resolution Protocols

Direct alkylation of ammonia with alkyl halides often leads to over-alkylation (secondary/tertiary amines).[3] The industry-standard protocol for high-purity primary amines like 1,2-dimethylpropylamine is Reductive Amination of the corresponding ketone (3-methyl-2-butanone), followed by Kinetic Resolution .[1][2]

Synthetic Workflow (Reductive Amination)

Rationale: This route ensures mono-alkylation and high atom economy.[1][3]

Reagents:

-

Substrate: 3-methyl-2-butanone (Methyl Isopropyl Ketone).[1][2][3]

-

Amine Source: Ammonium Acetate (

) or anhydrous -

Reductant: Sodium Cyanoborohydride (

) or Hydrogenation (

Step-by-Step Protocol (Lab Scale)

-

Formation of Imine: In a dry flask, dissolve 3-methyl-2-butanone (10 mmol) in Methanol (anhydrous). Add Ammonium Acetate (100 mmol, 10 eq) to drive equilibrium toward the imine.[3] Add 3Å molecular sieves to scavenge water.

-

Reduction: Cool to 0°C. Slowly add

(15 mmol). Safety Note: HCN generation is possible; vent into a bleach scrubber.[1] -

Workup: Acidify with 1N HCl to pH < 2 (hydrolyzes excess imine and protonates product). Wash with

(removes non-basic impurities).[3] Basify aqueous layer to pH > 12 with NaOH.[3] Extract free amine into DCM.[3] -

Isolation: Careful fractional distillation (BP 84-87°C). Do not use rotary evaporation with high vacuum, or product will be lost.

Visualizing the Pathway

The following diagram illustrates the synthesis and the critical fragmentation logic used in validation.

Figure 1: Synthetic pathway from ketone precursor to chirally resolved amine.[1][2]

Part 3: Analytical Validation (Self-Validating Systems)[1][2]

In a research setting, confirming the identity of a volatile amine requires specific mass spectrometry (MS) and NMR techniques.[2][3]

Mass Spectrometry: The Alpha-Cleavage Rule

Aliphatic amines undergo predictable fragmentation in Electron Impact (EI) MS.[1][2][3] For 1,2-dimethylpropylamine (

Fragmentation Logic:

-

Alpha-Cleavage: The bond adjacent to the nitrogen (C-C) breaks to stabilize the positive charge on the nitrogen.[2][3]

-

Pathway A (Loss of Methyl): Loss of

(15 Da) -

Pathway B (Loss of Isopropyl): Loss of

(43 Da)

Diagnostic Rule:

-

Base Peak: The loss of the larger alkyl group is energetically favored.[2][3] Therefore, m/z 44 (

) will be the base peak (100% abundance).[3] -

Confirmation: If you see m/z 44 as the base peak and a smaller peak at m/z 72, you have confirmed the 1,2-dimethylpropylamine connectivity.[2][3]

NMR Characterization ( )

Part 4: Strategic Applications in Drug Design

Why choose 1,2-dimethylpropylamine over simpler amines like isopropylamine?

-

Steric Occlusion: The additional methyl group at the alpha position (C1) increases steric hindrance around the nitrogen.[2][3] This can reduce metabolic clearance (N-acetylation or oxidation) compared to less hindered amines.[1][3]

-

Rotational Constraint: The adjacent isopropyl group restricts the conformational freedom of the amine, potentially locking a drug molecule into its bioactive conformation (entropy reduction).[2][3]

-

Lipophilicity Tuning: It adds 5 carbons in a compact branched arrangement, increasing

without extending the molecular length significantly, which is useful for blood-brain barrier (BBB) penetration optimization.[2][3]

References

Sources

- 1. 3-methylbutan-2-amine [stenutz.eu]

- 2. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dimethylpropylamine , 98% , 598-74-3 - CookeChem [cookechem.com]

- 5. 1,2-Dimethylpropylamine | 598-74-3 [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 1,2-二甲基丙胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction to 1,2-Dimethylpropylamine

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethylpropylamine, with a Focus on Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Dimethylpropylamine (CAS No: 598-74-3), a versatile primary amine used in various research and industrial applications. The document places a special emphasis on its boiling point, offering a detailed analysis of the determining factors and a validated experimental protocol for its accurate measurement. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical data with practical, field-proven insights into its handling, safety, and application. All data and protocols are supported by authoritative references to ensure scientific integrity and trustworthiness.

1,2-Dimethylpropylamine, also known by its IUPAC name 3-Methyl-2-butanamine, is a primary aliphatic amine. Its structure, featuring a branched alkyl chain, significantly influences its physical and chemical behavior, making it a valuable building block and intermediate in organic synthesis.

-

Chemical Identity:

-

Structural Influence on Properties: The molecular structure, (CH₃)₂CHCH(CH₃)NH₂, consists of a five-carbon backbone with a primary amine group (-NH₂) on the second carbon. The presence of the amine group allows for hydrogen bonding, a key intermolecular force that elevates its boiling point compared to alkanes of similar molecular weight. However, the steric hindrance from the branched methyl groups can slightly modulate the strength of these interactions.

-

Significance and Applications: 1,2-Dimethylpropylamine serves multiple roles in scientific and industrial settings. It is utilized as a standard in analytical chemistry, specifically in the separation of alkali and alkaline earth metal cations using capillary electrochromatography.[1][6][7] In organic synthesis, it functions as a versatile solvent, catalyst, and intermediate for the production of pharmaceuticals, agrochemicals, and rubber chemicals.[8] Its properties also lend it to use as a corrosion inhibitor.[8]

Core Physicochemical Properties

The accurate characterization of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. The following table summarizes the key physicochemical data for 1,2-Dimethylpropylamine.

| Property | Value | Source(s) |

| Boiling Point | 84-87 °C | [1][2][3][4][6][7] |

| Melting Point | -50 °C | [1][4][6] |

| Density | 0.757 g/mL at 25 °C | [1][4][6][7] |

| Refractive Index (n20/D) | 1.4055 | [1][4][6][7] |

| Flash Point | -18 °F (-28 °C) [closed cup] | [1][6] |

| pKa (Predicted) | 10.80 ± 0.10 | [1][4] |

| Appearance | Colorless to light-yellow liquid oil | [1][4] |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol.[1][4] Note: Reports on water solubility vary, with some sources indicating miscibility[8] and others stating it does not mix well. |

In-depth Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on it. For 1,2-dimethylpropylamine, the literature consistently reports a boiling point in the range of 84-87 °C at standard atmospheric pressure.[1][4][6][7] One source specifies a value of 85.5 °C.[5] This value is a direct consequence of the intermolecular forces at play:

-

Hydrogen Bonding: As a primary amine, the N-H bonds are polarized, allowing molecules to form hydrogen bonds with one another. This is the strongest intermolecular force present and is the primary reason for its relatively high boiling point.

-

Van der Waals Forces: These temporary dipole-dipole interactions contribute to the overall intermolecular attraction. The branched structure of 1,2-dimethylpropylamine, while having the same molecular weight as a straight-chain amine like pentylamine, results in a more compact, spherical shape. This reduces the surface area available for van der Waals interactions, which typically lowers the boiling point compared to its linear isomer.

-

Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net molecular dipole, leading to additional electrostatic attractions between molecules.

The interplay of these forces dictates the energy required to transition the substance from the liquid to the gaseous phase.

Experimental Determination of Boiling Point

Accurate boiling point determination is crucial for verifying the purity of a substance and for process control in chemical synthesis.

Theoretical Principles

A liquid boils when its molecules have enough thermal energy to overcome the intermolecular forces holding them together, allowing them to escape into the vapor phase. This occurs when the liquid's internal vapor pressure equals the external atmospheric pressure. Therefore, any experimental setup must accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[9][10]

Recommended Methodology: Thiele Tube Method

For determining the boiling point of small quantities of liquid (1-2 mL), the Thiele tube method is a classic, reliable, and self-validating technique. It is safer and requires less material than a full distillation. The principle relies on trapping the substance's vapor in a capillary tube; the boiling point is the temperature at which the external pressure is re-established inside the capillary during cooling.[11]

Detailed Experimental Protocol

-

Apparatus Assembly:

-

Secure a Thiele tube to a retort stand using a clamp. Fill the tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.

-

Causality: The Thiele tube is designed to ensure uniform heating of the oil bath via convection, which is critical for an accurate temperature reading.

-

Attach a small test tube (e.g., 75x10 mm) to a thermometer using a small rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

-

Add approximately 1-2 mL of 1,2-dimethylpropylamine to the test tube.

-

Take a capillary tube (sealed at one end) and place it into the test tube with the open end facing down.

-

-

Heating and Observation:

-

Immerse the thermometer and attached sample tube into the Thiele tube, ensuring the sample is level with the middle of the oil. The rubber band must remain above the oil level to prevent degradation.

-

Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[11] Heat slowly, aiming for a temperature increase of 1-2 °C per minute as you approach the expected boiling point (approx. 85 °C).

-

Causality: Slow, steady heating is paramount to ensure thermal equilibrium between the oil bath, the sample, and the thermometer. Rapid heating will cause the thermometer reading to lag behind the actual sample temperature, leading to inaccurate results.

-

As the liquid heats, dissolved air will first be expelled from the capillary tube. As the boiling point is reached, the vapor pressure of the 1,2-dimethylpropylamine will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.[11]

-

-

Measurement and Validation:

-

Once a vigorous and steady stream of bubbles is observed, remove the heat source.

-

The bubbling will slow down and stop as the apparatus cools. The precise moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the internal pressure of the trapped vapor equals the external atmospheric pressure.

-

Trustworthiness: This point is the true boiling point. The temperature recorded at this exact moment is the experimental boiling point of 1,2-dimethylpropylamine. The self-validating nature of this protocol comes from the direct observation of the pressure equilibrium.

-

Allow the apparatus to cool significantly before repeating the measurement for confirmation. Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Safety, Handling, and Storage

1,2-Dimethylpropylamine is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. An apron may be required for larger quantities.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][12] Recommended storage temperature is 2-8°C.[1][4]

-

Ground and bond containers when transferring material to prevent static discharge.

-

-

First Aid and Spill Response:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Eliminate all ignition sources. Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Conclusion

The boiling point of 1,2-dimethylpropylamine, reliably determined to be in the range of 84-87 °C, is a critical parameter governed by its unique molecular structure and the resulting intermolecular forces. This guide provides the foundational data and a validated experimental protocol necessary for its safe and effective use in a research or developmental setting. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is essential for any professional working with this versatile chemical compound.

References

-

1,2-Dimethylpropylamine, >=98% | 190187-25G. Scientific Laboratory Supplies. [Link]

-

3-methyl-2-butanamin. ChemBK. [Link]

-

Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. YouTube. [Link]

-

3-Methyl-2-butanamine. ChemBK. [Link]

-

1,2-Dimethylpropylamine 598-74-3 wiki. LookChem. [Link]

-

N,N-Dimethylpropylamine | C5H13N | CID 61236. PubChem - NIH. [Link]

-

Dimethylaminopropylamine. Wikipedia. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]

- Process for producing dimethylpropylamine.

-

Experimental No. (2) Boiling Point. [Link]

-

Safety Data Sheet: Dimethyl(propyl)amine. Chemos GmbH&Co.KG. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

Sources

- 1. 1,2-Dimethylpropylamine , 98% , 598-74-3 - CookeChem [cookechem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 1,2-Dimethylpropylamine | 598-74-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1,2-Dimethylpropylamine = 97 598-74-3 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. guidechem.com [guidechem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Density of 1,2-Dimethylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the density of 1,2-dimethylpropylamine (CAS No. 598-74-3), a crucial physical property for its application in research and development. Beyond a simple statement of its value, this document delves into the methodologies for its precise measurement, the factors influencing its density, and its relevance in the broader context of the compound's physicochemical profile and reactivity.

Core Physicochemical Properties of 1,2-Dimethylpropylamine

1,2-Dimethylpropylamine, also known as 3-methyl-2-butanamine, is a branched-chain aliphatic primary amine. It presents as a colorless to light-yellow, highly flammable liquid with a characteristic strong, amine-like odor.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value | Reference |

| Density | 0.757 g/mL at 25 °C | [2][3] |

| Boiling Point | 84-87 °C | [2] |

| Melting Point | -50 °C | [2] |

| Molecular Weight | 87.16 g/mol | [3] |

| Refractive Index | n20/D 1.4055 | [2] |

| Flash Point | -18 °C | [4] |

The Critical Parameter: Density and its Determinants

The density of a substance is a fundamental physical property defined as its mass per unit volume. For a volatile and flammable liquid like 1,2-dimethylpropylamine, accurate density determination is paramount for various laboratory and industrial applications, including:

-

Reaction Stoichiometry: Precise measurement of reactants by volume.

-

Formulation Development: Ensuring accurate concentration of solutions and mixtures.

-

Quality Control: Verifying the purity of the substance.

-

Chromatographic Analysis: As a standard for calibration and identification.[2]

The Influence of Temperature on Density

The Effect of Molecular Structure

The branched nature of 1,2-dimethylpropylamine's carbon skeleton influences its packing efficiency and, consequently, its density. Compared to its linear isomer, n-pentylamine, the branching in 1,2-dimethylpropylamine results in a less compact molecular arrangement, which generally leads to a lower density.

Methodologies for Precise Density Determination

Given the volatile and flammable nature of 1,2-dimethylpropylamine, specific experimental protocols must be followed to ensure accurate and safe density measurements. The two primary methods recommended are the pycnometer method and the use of a digital density meter.

The Pycnometer Method: A Gravimetric Approach

The pycnometer method is a highly precise gravimetric technique for determining the density of liquids. The causality behind its selection for volatile compounds lies in its ability to accurately measure a fixed volume of the liquid, minimizing losses due to evaporation.

Experimental Protocol:

-

Cleaning and Drying: Thoroughly clean a pycnometer of a known volume with a suitable solvent and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Filling with 1,2-Dimethylpropylamine: Carefully fill the pycnometer with 1,2-dimethylpropylamine, ensuring no air bubbles are trapped. The capillary stopper will displace any excess liquid.

-

Thermostatting: Place the filled pycnometer in a thermostat bath at the desired temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Weighing the Filled Pycnometer: Remove the pycnometer from the bath, carefully wipe it dry, and accurately weigh it (m₂).

-

Calibration with Water: Repeat steps 3-5 using deionized water of a known density (ρ_water) at the same temperature to determine the exact volume of the pycnometer. Weigh the pycnometer filled with water (m₃).

-

Calculation: The density of 1,2-dimethylpropylamine (ρ_amine) can be calculated using the following formula:

ρ_amine = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

This protocol is a self-validating system as the calibration step with a standard of known density (water) ensures the accuracy of the volume measurement.

Caption: Synthesis of 1,2-Dimethylpropylamine via Reductive Amination.

Representative Chemical Reactivity: Amide Formation

As a primary amine, 1,2-dimethylpropylamine readily undergoes reactions characteristic of this functional group. A notable example is its reaction with acyl chlorides to form N-substituted amides. This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Caption: Reaction of 1,2-Dimethylpropylamine with an Acyl Chloride.

Safety and Handling Considerations

1,2-Dimethylpropylamine is a hazardous substance and must be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid. [1]Keep away from heat, sparks, open flames, and other ignition sources.

-

Toxicity and Corrosivity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. [5]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

The density of 1,2-dimethylpropylamine is a cornerstone of its physicochemical profile, essential for its effective and safe use in scientific research and drug development. A thorough understanding of not only its specific value but also the methodologies for its accurate determination and the factors that influence it, empowers researchers to utilize this compound with precision and confidence. This guide provides the foundational knowledge and practical insights necessary to handle and apply 1,2-dimethylpropylamine effectively in a laboratory setting.

References

-

Scientific Laboratory Supplies. 1,2-Dimethylpropylamine, >=98% | 190187-25G. [Link]

-

ASTM International. ASTM D4052 - 18a Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

-

Chemguide. Making amides from acyl chlorides. [Link]

-

Master Organic Chemistry. Reductive Amination. [Link]

Sources

Strategic Sourcing and Validation of 1,2-Dimethylpropylamine (CAS 598-74-3)

A Technical Guide for Pharmaceutical Synthesis & Process Development

Executive Summary

1,2-Dimethylpropylamine (CAS 598-74-3), also known as 3-methyl-2-butylamine, is a critical aliphatic amine intermediate used in the synthesis of agrochemicals, corrosion inhibitors, and pharmaceutical active ingredients (APIs).[1][2][3][4][5] Its structural features—specifically the steric bulk of the isopropyl group adjacent to the amine-bearing chiral center—make it a valuable building block for introducing chirality and steric hindrance into drug scaffolds.[1]

However, its supply chain is complicated by three factors: high volatility , susceptibility to carbamate formation (CO₂ absorption), and stereochemical heterogeneity (racemic vs. enantiopure). This guide provides a technical framework for sourcing, validating, and handling this reagent to ensure reproducibility in drug development workflows.

Part 1: The Chemical Profile & Critical Attributes

Before engaging suppliers, researchers must define the "Critical Quality Attributes" (CQAs) required for their specific application. The low boiling point and flash point of 1,2-Dimethylpropylamine dictate strict shipping and storage protocols.

Table 1: Physicochemical Specifications

| Property | Value | Critical Implication |

| CAS Number | 598-74-3 (Racemic) | Verify CAS for specific enantiomers (e.g., (R)-isomer is 34701-33-2).[1] |

| Molecular Formula | MW: 87.16 g/mol | |

| Boiling Point | 84–87 °C | High Volatility: Concentration changes during open handling; risk of headspace pressurization. |

| Density | 0.757 g/mL | lighter than water; phase separation in aqueous workups. |

| Flash Point | -28 °C (-18 °F) | Class 3 Flammable: Requires explosion-proof storage and grounding.[1] |

| Basicity (pKa) | ~10.8 (Predicted) | Strong base; rapidly absorbs atmospheric CO₂ to form solid carbamates. |

Part 2: The Sourcing Landscape[6]

The commercial supply of 1,2-Dimethylpropylamine is tiered.[1] "Catalog" suppliers typically provide the racemic mixture in small quantities, while "Process" suppliers offer bulk quantities or specific enantiomers.

Supplier Categorization

-

Tier 1: Global Catalog (R&D Scale)

-

Tier 2: Bulk & Industrial (Pilot/Process Scale)

-

Vendors:Alkyl Amines Chemicals Ltd , Santa Cruz Biotechnology , Custom synthesis houses (e.g., WuXi AppTec, SpiroChem for chiral).

-

Typical Pack Size: 1kg – 200kg drums.

-

Use Case: GLP tox batch production, GMP manufacturing.

-

-

Tier 3: Chiral Specialists

-

Vendors:Daicel Chiral Technologies , Enamine .

-

Focus: High ee% (>99%) enantiomers (R or S).[1]

-

Use Case: Asymmetric synthesis, chiral resolution agents.

-

Visualization: Sourcing Decision Tree

The following diagram outlines the logic for selecting a supplier based on project phase and stereochemical requirements.

Figure 1: Decision matrix for sourcing 1,2-Dimethylpropylamine based on stereochemistry and scale.

Part 3: Impurity Profile & Selection Criteria[1]

Understanding the synthesis of 1,2-Dimethylpropylamine reveals its likely impurities. The dominant industrial route is the reductive amination of 3-methyl-2-butanone (methyl isopropyl ketone) using ammonia and hydrogen over a metal catalyst (Ni or Co).[1]

Common Impurities

-

3-Methyl-2-butanone (Starting Material): Result of incomplete conversion.[1] Impact: Can react with downstream electrophiles.

-

Secondary Amine Dimer: Formed when the product amine reacts with the starting ketone. Impact: Difficult to separate due to similar boiling points; alters stoichiometry.

-

Water: Byproduct of reductive amination. Impact: Hydrolysis of sensitive reagents (e.g., acid chlorides) in downstream steps.

-

Carbamates: White solid precipitate formed upon exposure to air. Impact: Clogs lines, alters effective molarity.

Part 4: Technical Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). The volatility and reactivity of this amine require in-house validation upon receipt.[1]

The "Triad" Validation Workflow

-

Identity & Assay (qNMR): Confirms structure and molar purity.

-

Volatile Impurity Profiling (GC-FID): Detects ketone and dimers.[1]

-

Water Content (Karl Fischer): Critical for anhydrous applications.

Detailed Protocol: Purity Assessment via GC-FID

-

Objective: Quantify 3-methyl-2-butanone and secondary amine impurities.

-

Column: DB-1 or HP-5 (Non-polar capillary column).[1] Note: Amines can tail on standard columns; base-deactivated liners are recommended.[1]

-

Injector Temp: 200°C (Keep low to prevent thermal degradation).

-

Detector: FID at 250°C.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Oven Program:

-

Hold 40°C for 5 min (elute volatile amine).

-

Ramp 10°C/min to 150°C.

-

Hold 2 min.

-

-

Acceptance Criteria:

-

Main Peak (Amine): >98.0% Area.[1]

-

Ketone Impurity: <0.5%.

-

Secondary Amine: <0.5%.

-

Visualization: Quality Control Workflow

Figure 2: Incoming quality control (IQC) workflow for volatile amines.

Part 5: Handling & Safety[2][7][8][9]

Danger: 1,2-Dimethylpropylamine is highly flammable and corrosive .[1]

-

Storage: Store at 2–8°C in a dedicated flammables cabinet. Ensure the cap is sealed with Parafilm or electrical tape to prevent volatile loss and moisture ingress.

-

Atmosphere: Always handle under Nitrogen or Argon. If the liquid appears cloudy or has white solids at the bottom, it has absorbed CO₂.

-

Remediation: Distill over KOH pellets to remove water and carbamates before use in sensitive catalysis.

-

-

PPE: Butyl rubber gloves are recommended. Nitrile provides only temporary splash protection against alkyl amines.

References

-

Sigma-Aldrich. 1,2-Dimethylpropylamine Product Specification & SDS.[1] MilliporeSigma. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11660, 1,2-Dimethylpropylamine. PubChem. Retrieved from [1]

-

ChemicalBook. 1,2-Dimethylpropylamine CAS 598-74-3 Properties and Suppliers. Retrieved from [1]

-

TCI Chemicals. Product Catalog: 1,2-Dimethylpropylamine.[6] Tokyo Chemical Industry. Retrieved from [1]

-

Thermo Fisher Scientific. 1,2-Dimethylpropylamine Search Results. Retrieved from

Sources

- 1. 1,2-Dimethylpropylamine, (R)- | C5H13N | CID 6999786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2-Dimethylpropylamine | 598-74-3 [chemicalbook.com]

- 4. 1,2-Dimethylpropylamine(598-74-3) IR Spectrum [chemicalbook.com]

- 5. alkalisci.com [alkalisci.com]

- 6. echemi.com [echemi.com]

Technical Whitepaper: Critical Analysis of 1,2-Dimethylpropylamine Purity in Pharmaceutical Synthesis

The following technical guide is structured to provide an exhaustive analysis of commercial 1,2-Dimethylpropylamine (3-methyl-2-butanamine). It deviates from standard templates to address the specific challenges of handling, analyzing, and purifying this sterically hindered, chiral primary amine.

Executive Summary & Chemical Identity

In pharmaceutical and agrochemical synthesis, 1,2-Dimethylpropylamine (IUPAC: 3-methyl-2-butanamine) serves as a critical chiral building block. However, its commercial purity is frequently misunderstood. Often sold with a purity specification of 95–98%, the remaining 2–5% impurity profile can catastrophically affect enantioselective catalysis or sensitive coupling reactions.[1]

This guide deconstructs the commercial reality of this amine, identifying specific impurity vectors derived from its reductive amination synthesis and providing a self-validating protocol for purification and analysis.[1]

Chemical Profile

| Property | Specification | Notes |

| IUPAC Name | 3-methylbutan-2-amine | Often mislabeled as "sec-isoamylamine" |

| CAS (Racemic) | 598-74-3 | Most commercial sources are racemic |

| CAS (R-Isomer) | 34701-33-2 | High-value chiral intermediate |

| Boiling Point | 84–87 °C | Proximity to water (100°C) complicates drying |

| Structure | Secondary alkyl group, Primary amine | Steric bulk at |

The Impurity Profile: Origins & Consequences[1]

To control purity, one must understand the genesis of the molecule.[1] The dominant industrial route is the Reductive Amination of Methyl Isopropyl Ketone (MIPK) .[1] This process dictates the "Fingerprint" of impurities found in commercial bottles.[1]

The Synthesis Vector

The reaction involves condensing 3-methyl-2-butanone with ammonia over a hydrogenation catalyst (Ni or Co).[1]

Figure 1: Synthesis workflow illustrating the origin of critical impurities.

Critical Impurities Table

| Impurity Type | Specific Compound | Origin | Impact on Drug Dev |

| Precursor | 3-methyl-2-butanone | Incomplete conversion | Competes in nucleophilic substitutions; forms Schiff bases.[1] |

| Byproduct | Water ( | Reaction stoichiometry | Hydrolyzes acid chlorides/anhydrides; deactivates organometallics. |

| Atmospheric | N-Carbamates | Reaction with air ( | Solid precipitate formation; clogs microfluidic lines. |

| Isomer | 2-methylbutylamine | Feedstock impurity | Regio-isomer that is difficult to separate by distillation.[1] |

Analytical Methodologies (Protocol)

Standard GC analysis of primary amines is prone to "tailing" due to the interaction of the

Protocol: TFAA Derivatization for GC-FID/MS

Objective: Convert the polar amine into a volatile, non-polar amide to improve peak shape and detect impurities.

Reagents:

-

Sample: Commercial 1,2-Dimethylpropylamine (~20 mg)

-

Solvent: Dichloromethane (DCM), anhydrous, amine-free.

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

-

Base: Triethylamine (TEA) - to scavenge generated acid.

Step-by-Step Workflow:

-

Preparation: In a 2 mL GC vial, dissolve 20 mg of the sample amine in 1.0 mL of DCM.

-

Scavenger: Add 50 µL of Triethylamine.

-

Derivatization: Carefully add 50 µL of TFAA. Caution: Exothermic reaction.[1]

-

Incubation: Cap and vortex for 30 seconds. Let stand at room temperature for 15 minutes.

-

Quench (Optional): If analyzing on MS, wash with 0.5 mL saturated

to remove excess acid, dry organic layer over -

Injection: Inject 1 µL into GC (Split 1:50).

GC Parameters:

-

Column: HP-5 or DB-5MS (30m x 0.25mm x 0.25µm).

-

Inlet: 250°C.

-

Carrier: Helium @ 1.2 mL/min.[1]

-

Oven: 50°C (hold 2 min)

10°C/min

Purification & Handling Strategy

Commercial grades (even "99%") often contain significant water content because amines are hygroscopic. For sensitive applications (e.g., organolithium chemistry), "out of the bottle" purity is insufficient.

Decision Matrix: Purification Workflow

Figure 2: Logic flow for purification based on water content analysis.

Purification Protocol Details

-

Bulk Water Removal: If the amine is visibly wet or KF > 1%, stir over KOH pellets for 24 hours.[1] Decant.

-

Fractional Distillation:

-

Setup: Vigreux column (20cm minimum).

-

Atmosphere: Dry Nitrogen (essential to prevent carbamate formation).

-

Collection: Discard the first 5-10% (forerun containing volatile ketones/solvents).[1] Collect the fraction boiling steadily at 84–86°C .

-

-

Ultra-Drying (Optional): For use with Grignards/Lithium reagents, reflux the distilled amine over Calcium Hydride (

) for 4 hours, then distill directly into the reaction vessel or a storage flask containing activated 4Å molecular sieves.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61376, 3-Methyl-2-butanamine. Retrieved from [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General reference for amine purification protocols).

-

Little, A. D. (2025). Determination of aliphatic amines by gas chromatography-mass spectrometry. ResearchGate.[1][2] Retrieved from [Link]

Sources

Stability and storage of 1,2-Dimethylpropylamine

Technical Guide: Stability and Storage of 1,2-Dimethylpropylamine (3-Methyl-2-butanamine)

Part 1: The Stability Paradox

1,2-Dimethylpropylamine (CAS: 598-74-3) presents a classic "Trojan Horse" challenge in chemical inventory management.[1] Often misclassified as a generic aliphatic amine, its specific branched structure—a primary amine adjacent to a sterically hindered isopropyl group—creates a unique physicochemical profile.[1] While the steric bulk offers some protection against nucleophilic attacks compared to linear amines, it does not shield the nitrogen lone pair from its two primary enemies: atmospheric carbon dioxide and oxidative free radicals .

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of why this compound degrades and how to engineer a storage ecosystem that guarantees its integrity for critical drug development applications.

Part 2: Physicochemical Profile & Degradation Mechanisms[1]

To control stability, one must first understand the molecular vulnerabilities.

Critical Physicochemical Properties

| Property | Value | Implication for Stability |

| Boiling Point | 84–87 °C | Moderate volatility; prone to evaporative loss and seal compromise.[1] |

| Flash Point | -28 °C (Closed Cup) | Extreme Fire Hazard. Vapors can travel to ignition sources.[1] |

| Basicity (pKa) | ~10.8 (Predicted) | Highly basic; aggressively scavenges CO₂ and protons. |

| Vapor Pressure | ~69 mmHg @ 25°C | High vapor pressure necessitates pressure-rated seals to prevent "breathing."[1] |

| Structure | Primary Amine ( | The N-H bonds are active sites for radical abstraction and carbamylation. |

The Degradation Triad

The degradation of 1,2-Dimethylpropylamine is rarely a single event but a cascade of three coupled mechanisms:

-

Carbamylation (The "White Crust" Phenomenon): Unlike secondary or tertiary amines, this primary amine reacts rapidly with atmospheric

to form carbamic acid, which instantly complexes with another amine molecule to form a carbamate salt. -

Oxidative Deamination: In the presence of light and oxygen, the

-carbon (chiral center) is susceptible to radical abstraction, leading to imine formation and eventual hydrolysis into ketones (3-methyl-2-butanone) and ammonia.[1] -

Hygroscopic Hydrolysis: While the amine itself is stable to water, absorbed moisture acts as a catalyst for

uptake and can induce hydrolysis of any formed imines.[1]

Part 3: Engineered Storage Protocols

This section defines a Self-Validating Storage System . A self-validating system is one where the failure of containment is immediately visually or analytically apparent before the reagent is used.[1]

The "Zero-Headspace" Protocol

Standard bottles contain air.[1] Air contains

-

Primary Container: Borosilicate glass (Type I) or Stainless Steel (316L). Avoid standard polyethylene (HDPE) for long-term storage as amines can permeate and oxidize through the plastic matrix.[1]

-

The Inert Blanket:

-

Seal Integrity: Use a PTFE-lined septum cap .[1] Wrap the neck externally with Parafilm® and electrical tape.[1] The Parafilm seals; the electrical tape applies compression.

Temperature Zoning

-

Optimal: 2°C to 8°C (Refrigerated).

-

Critical Constraint: Do not freeze unless necessary. Repeated freeze-thaw cycles induce condensation inside the container (cryopumping), introducing water.[1]

Handling Workflow (The "Schlenk" Standard)

Never pour this amine. Pouring introduces turbulence and maximizes surface area exposure to air.[1]

-

Equip: Use a Schlenk line or a positive-pressure balloon system.[1]

-

Extract: Insert a long-needle syringe through the septum.[1]

-

Replace: Inject an equivalent volume of dry Argon to prevent vacuum formation.[1]

Part 4: Quality Control & Analytics

Before using 1,2-Dimethylpropylamine in a high-value synthesis (e.g., API intermediate), validate its purity using this tiered approach.

Tier 1: The Visual Check (Pass/Fail)

-

Clear/Colorless: Pass.

-

Yellow Tint: Oxidation has occurred (Imine formation). Distill before use.

-

White Solids/Haze: Carbamate formation.[1][2][3] Filtration required; titer check mandatory.

Tier 2: Quantitative Verification

| Method | Target | Acceptance Criteria |

| GC-FID | Organic Purity | > 98.0% Area |

| Karl Fischer (Coulometric) | Water Content | < 0.5% w/w |

| Non-Aqueous Titration | Amine Value | 99-101% of theoretical |

Titration Note: Use Perchloric acid in acetic acid.[1] Carbamates act as weaker bases or neutral species depending on the solvent, causing a distinct shift in the potentiometric endpoint compared to the free amine.

Part 5: Visualization of Pathways & Logic

Figure 1: The Vicious Cycle of Amine Degradation

This diagram illustrates how a minor seal breach leads to catastrophic quality failure through a feedback loop.

Caption: The "Crust Cycle": Carbamate formation physically compromises container seals, accelerating further air ingress and oxidation.

Figure 2: Storage Decision Matrix

A logical workflow for determining the correct storage vessel and handling procedure based on usage frequency.

Caption: Decision tree for selecting storage containment based on experimental throughput to minimize degradation risks.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11731, 3-Methyl-2-butanamine. Retrieved from [Link][4]

-

American Chemical Society (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]

Sources

Technical Deep Dive: Reactivity Profile of 1,2-Dimethylpropylamine

A Guide to Sterically Modulated Nucleophilicity in Organic Synthesis

Executive Summary

1,2-Dimethylpropylamine (Systematic name: 3-methylbutan-2-amine ) represents a distinct class of aliphatic primary amines where reactivity is governed by significant steric crowding.[1] Unlike linear isomers (e.g., n-pentylamine), this molecule features both

This structural architecture creates a "steric gate" that modulates nucleophilic attack, making the molecule highly selective in competitive acylation and alkylation reactions. It is frequently utilized as a chiral auxiliary, a resolving agent, and a building block in the synthesis of sterically congested carboxamides and sulfonamides for pharmaceutical libraries.

Key Physical Parameters

| Property | Value | Context |

| IUPAC Name | 3-methylbutan-2-amine | Preferred systematic name |

| CAS No. | 585-25-1 (Racemic) | (R)-isomer: 31519-52-5 |

| Molecular Formula | MW: 87.16 g/mol | |

| Boiling Point | 84–87 °C | Volatile; requires efficient reflux condensation |

| Density | 0.757 g/mL | Less dense than water |

| pKa (Conj.[1][2][3][4][5][6][7] Acid) | ~10.8 | Highly basic, comparable to diisopropylamine |

| Chirality | 1 Stereocenter | Available as (R), (S), or racemate |

Molecular Architecture & Reactivity Logic[1]

To predict the behavior of 1,2-dimethylpropylamine, one must understand its steric environment. The nitrogen atom is flanked by a methyl group and an isopropyl group.[1]

-

Electronic Effect: The alkyl groups are electron-donating (+I effect), increasing electron density on the nitrogen, theoretically enhancing basicity.

-

Steric Effect: The bulky isopropyl group adjacent to the amine center creates a "cone of protection." While the amine is a strong base (proton exchange is fast), it is a slower nucleophile compared to unhindered amines.

Implication for Synthesis:

-

Acylation: Requires activated electrophiles (Acid Chlorides, HATU) rather than simple esters.[1]

-

Alkylation: Resistance to over-alkylation (quaternization) is higher than in linear amines.[1]

-

Nucleophilic Substitution:

reactions with bulky halides will be sluggish.[1]

Visualization: Reactivity Landscape

Figure 1: Primary reaction pathways for 1,2-dimethylpropylamine.[1] Note that while acylation is high-yield, it requires stronger electrophiles due to steric hindrance.[1]

Detailed Reactivity with Common Reagents[1]

A. Acylation (Amide Coupling)

Reagent: Acid Chlorides (

-

Critical Note: When coupling with chiral carboxylic acids, 1,2-dimethylpropylamine (as a pure enantiomer) acts as a resolving agent, forming diastereomeric amides separable by chromatography.[1]

B. Sulfonylation

Reagent: Sulfonyl Chlorides (

-

Application: This motif is common in diuretic and anti-hypertensive structural analogs.[1]

C. Carbonyl Condensation (Imine Formation)

Reagent: Aldehydes/Ketones.[1]

Behavior:

Condensation to form Schiff bases (imines) is reversible.[1] Due to the

-

Synthetic Utility: This is the first step in Reductive Amination .[1] Direct alkylation with alkyl halides is discouraged due to poly-alkylation control issues.[1] Reductive amination using Sodium Triacetoxyborohydride (

) is the gold standard for converting this molecule into secondary amines.[1]

Experimental Protocol: Synthesis of N-(1,2-Dimethylpropyl)benzamide

This protocol validates the nucleophilicity of the amine while demonstrating handling techniques for volatile, hindered amines.

Objective: Synthesize a benzamide derivative to characterize the amine via melting point and NMR.

Reagents & Equipment[8]

-

Substrate: 1,2-Dimethylpropylamine (10.0 mmol, 0.87 g)

-

Electrophile: Benzoyl Chloride (10.5 mmol, 1.47 g)

-

Base: Triethylamine (TEA) (12.0 mmol, 1.21 g)

-

Solvent: Dichloromethane (DCM), anhydrous (20 mL)

-

Equipment: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath, Addition Funnel.

Step-by-Step Methodology

-

Setup: Flame-dry the glassware and purge with Nitrogen (

).[1] Charge the flask with DCM and 1,2-Dimethylpropylamine.[1] -

Base Addition: Add Triethylamine (TEA) in one portion. Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exotherm; TEA scavenges the HCl byproduct.

-

Electrophile Addition: Dissolve Benzoyl Chloride in 5 mL DCM. Add this solution dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Workup (Self-Validating Step):

-

Quench with 10 mL saturated

(removes unreacted acid chloride). -

Wash organic layer with 1M HCl (10 mL).[1] Crucial: This removes unreacted amine and TEA.[1] If the product remains in the organic layer, the reaction was successful (amide is neutral).

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc if solid, or flash chromatography if oil.

Expected Analytical Data

-

1H NMR (

): Look for the isopropyl methyl doublet (

Mechanistic Pathway: Steric Influence on Nucleophilic Attack

The following diagram illustrates why this amine requires specific handling compared to linear amines. The isopropyl group hinders the approach of the electrophile, raising the activation energy for the transition state.

Figure 2: Kinetic pathway showing the energy barrier introduced by the beta-isopropyl group during nucleophilic attack.[1]

Safety & Handling Guidelines

-

Volatility: With a boiling point of ~85 °C, the amine creates significant vapor pressure. Use in a fume hood.[1]

-

Corrosivity: Causative of severe skin burns and eye damage (GHS H314).[1][6] Double-gloving (Nitrile) is recommended.[1]

-

Flammability: Flash point is approx -18 °F (-28 °C).[1] Ground all glassware to prevent static discharge.[1]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6999786, 1,2-Dimethylpropylamine. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). (2026).[1] Registration Dossier: 1,2-dimethylpropylamine. Retrieved from [Link][1]

Sources

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,2-Dimethylpropylamine , 98% , 598-74-3 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 6. 1,2-Dimethylpropylamine, (R)- | C5H13N | CID 6999786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. n-Butylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of 1,2-Dimethylpropylamine from 3-Methyl-2-Butanone

Abstract: This document provides a comprehensive technical guide for the synthesis of 1,2-dimethylpropylamine, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on the efficient conversion of 3-methyl-2-butanone via catalytic reductive amination. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and discusses alternative synthetic routes. It is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented methodology for the preparation of this primary amine.

Introduction and Strategic Overview

1,2-Dimethylpropylamine (also known as 3-methyl-2-butanamine) serves as a key building block in organic synthesis. Its structure is foundational for various active pharmaceutical ingredients, particularly those targeting the central nervous system, and for the development of modern herbicides and pesticides.[1] The synthesis from a readily available ketone precursor, 3-methyl-2-butanone (methyl isopropyl ketone), represents an economical and scalable route.

Reductive amination is the most direct and widely employed method for this transformation.[2] This one-pot reaction combines a carbonyl compound with an amine source, forming an imine intermediate that is subsequently reduced in situ to the target amine. This approach is favored for its high atom economy and avoidance of isolating unstable intermediates, aligning with the principles of green chemistry.[2][3] This guide will focus on a catalytic hydrogenation pathway, which offers high yields and employs reusable catalysts, making it suitable for both laboratory and industrial-scale production.

Reagent Properties and Safety Imperatives

Thorough preparation and adherence to safety protocols are paramount for a successful and safe synthesis. The physical properties and key hazards of the principal chemicals are summarized below.

Table 1: Physicochemical Properties and Safety Data

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 92 - 95[4][5] | 0.803 @ 20°C[4] | Highly flammable liquid and vapor; causes eye, skin, and respiratory tract irritation.[5][6] |

| Ammonia (Anhydrous) | NH₃ | 17.03 | -33.3 | 0.73 (gas) | Toxic if inhaled; causes severe skin burns and eye damage; corrosive to the respiratory tract. |

| Raney® Nickel (Catalyst) | Ni-Al alloy | Variable | N/A | ~6.5 | Flammable solid; pyrophoric (may ignite spontaneously in air), especially after use; carcinogen. |

| Hydrogen (Gas) | H₂ | 2.02 | -252.9 | N/A | Extremely flammable gas; forms explosive mixtures with air. |

| 1,2-Dimethylpropylamine | C₅H₁₃N | 87.16 | 84 - 87[7][8] | 0.757 @ 25°C[7][8] | Highly flammable liquid and vapor; harmful if swallowed or in contact with skin; causes severe skin burns and eye damage.[9] |

Core Safety Mandates:

-

All operations must be conducted within a certified, explosion-proof chemical fume hood.

-

Personal Protective Equipment (PPE) is mandatory: flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

-

An inert atmosphere (Nitrogen or Argon) must be used when handling the Raney® Nickel catalyst to prevent ignition.

-

The hydrogenation reaction must be performed in a specialized high-pressure reactor (autoclave) designed for this purpose, equipped with appropriate pressure relief and monitoring systems.

-

Ensure adequate ventilation and have appropriate fire extinguishing media (e.g., Class D for metal fires, CO₂/dry chemical for solvent fires) readily available.

The Chemistry: Reductive Amination Mechanism

The conversion of 3-methyl-2-butanone to 1,2-dimethylpropylamine is a classic example of reductive amination. The reaction proceeds in a sequential, one-pot fashion, as detailed below.

Causality Behind the Mechanism:

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate. The slightly acidic conditions often present (or generated in situ) catalyze the subsequent dehydration of this hemiaminal, leading to the formation of a C=N double bond, yielding the key imine intermediate (3-methyl-2-iminobutane).

-

Imine Reduction: The imine is more susceptible to reduction than the initial ketone. In the presence of a catalyst like Raney® Nickel and hydrogen gas, the imine is rapidly and irreversibly hydrogenated to yield the final primary amine product, 1,2-dimethylpropylamine.

Caption: Reaction mechanism for the synthesis of 1,2-dimethylpropylamine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1,2-dimethylpropylamine on a laboratory scale using catalytic hydrogenation.

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) with gas inlet, pressure gauge, stirrer, and thermocouple.

-

Glass liner for the autoclave.

-

Schlenk line or glovebox for inert atmosphere handling.

-

Standard laboratory glassware (flasks, funnels, etc.).

-

Rotary evaporator.

-

Distillation apparatus.

-

Buchner funnel and filter flask for catalyst filtration.

Reagents:

-

3-Methyl-2-butanone (≥99%)

-

Methanol (Anhydrous)

-

Raney® Nickel (50% slurry in water, activated)

-

Ammonia (Anhydrous, condensed into methanol or used as a 7N solution in methanol)

-

Hydrogen gas (High purity)

-

Nitrogen gas (Inert)

-

Celatom® or Celite® (Filter aid)

-

Hydrochloric acid (e.g., 3M HCl)

-

Sodium hydroxide (e.g., 5M NaOH)

-

Dichloromethane or Diethyl ether (Extraction solvent)

-

Magnesium sulfate or Sodium sulfate (Drying agent)

Step-by-Step Methodology:

-

Catalyst Preparation: Under a stream of nitrogen, carefully wash the Raney® Nickel slurry (e.g., 5 g) three times with anhydrous methanol to remove water. The catalyst must be kept wet with solvent at all times.

-

Reactor Charging:

-

Place the methanol-wet Raney® Nickel catalyst into the glass liner of the autoclave.

-

Add 150 mL of anhydrous methanol.

-

Add 3-methyl-2-butanone (17.2 g, 0.2 mol).

-

Cool the liner in an ice bath and slowly add a cold 7N solution of ammonia in methanol (57 mL, 0.4 mol, 2 equivalents). Rationale: Using an excess of the ammonia source drives the equilibrium towards imine formation, maximizing the conversion of the starting ketone.

-

-

Reaction Execution:

-

Assemble the autoclave and seal it securely.

-

Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle five times to remove all oxygen.

-

Purge the system three times with hydrogen gas in a similar manner.

-

Pressurize the reactor with hydrogen to 500 psi.

-

Begin vigorous stirring and heat the reactor to 80 °C. Rationale: Elevated temperature and pressure increase the rate of reaction and the solubility of hydrogen gas, ensuring efficient reduction.

-

Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.

-

Purge the reactor five times with nitrogen.

-

Under a nitrogen atmosphere, carefully decant the reaction mixture away from the catalyst. Extreme Caution: The used catalyst is pyrophoric and may ignite upon contact with air.

-

Rinse the catalyst with small portions of methanol and combine the rinses with the reaction mixture.

-

Quench the catalyst by slowly and carefully adding it to a large volume of water in a well-ventilated area.

-

Assemble a Buchner funnel with a pad of Celite®. Filter the reaction mixture through the Celite® to remove any fine catalyst particles.

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the methanol.

-

-

Acid-Base Extraction:

-

Dilute the residue with 100 mL of water and transfer to a separatory funnel.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted ketone or non-basic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 5M NaOH. The amine product will separate as an oily layer.

-

Extract the free amine into diethyl ether or dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent on a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude 1,2-dimethylpropylamine by fractional distillation. Collect the fraction boiling at approximately 84-87 °C.

-

Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

-

Caption: Workflow for the synthesis of 1,2-dimethylpropylamine.

Alternative Synthetic Route: The Leuckart-Wallach Reaction

An alternative, classic method for reductive amination is the Leuckart-Wallach reaction.[10] This procedure uses formic acid or a formate salt (like ammonium formate) as both the nitrogen source and the reducing agent.[11]

Principle: The ketone is heated with a large excess of ammonium formate at high temperatures (typically 120-185 °C).[10][12] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed (typically with HCl) to yield the final primary amine.

Advantages:

-

Operationally simple, requiring only heating of the reagents.

-

Avoids the use of high-pressure hydrogen gas and pyrophoric catalysts.

Disadvantages:

-

Requires harsh, high-temperature conditions, which can lead to side reactions and decomposition.[12]

-

Often results in lower yields compared to catalytic hydrogenation.

-

A separate hydrolysis step is required to cleave the formyl group.

While viable, the Leuckart-Wallach reaction is generally considered less efficient and clean than modern catalytic methods for this specific transformation.

Conclusion

The synthesis of 1,2-dimethylpropylamine from 3-methyl-2-butanone is most effectively achieved through catalytic reductive amination. The detailed protocol using Raney® Nickel and hydrogen provides a high-yield, reliable, and scalable method. Careful attention to the handling of hazardous and pyrophoric materials is critical for the safe execution of this procedure. The final product can be obtained in high purity after a standard acid-base workup and fractional distillation, and its identity should be rigorously confirmed by standard analytical techniques.

References

- 1,2-Dimethylpropylamine, >=98% | 190187-25G - Scientific Laboratory Supplies. Vertex AI Search.

- 1,2-Dimethylpropylamine 598-74-3 wiki. LookChem.

- 1,2-Dimethylpropylamine | 598-74-3 - ChemicalBook. ChemicalBook.

- 1,2-Dimethylpropylamine - MySkinRecipes. MySkinRecipes.

- 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia. Wikipedia.

- ICSC 0922 - 3-METHYL-2-BUTANONE. ILO and WHO.

- ICSC 0922 - 3-METHYL-2-BUTANONE - Inchem.org. Inchem.org.

- Leuckart reaction - Wikipedia. Wikipedia.

- Reductive Amination - Master Organic Chemistry. Master Organic Chemistry.

- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications.

- Reductive amination - Wikipedia. Wikipedia.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents. Google Patents.

Sources

- 1. 1,2-Dimethylpropylamine [myskinrecipes.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. ICSC 0922 - 3-METHYL-2-BUTANONE [chemicalsafety.ilo.org]

- 6. ICSC 0922 - 3-METHYL-2-BUTANONE [inchem.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 1,2-Dimethylpropylamine | 598-74-3 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

Resolution of racemic acids with 1,2-Dimethylpropylamine

Application Note: Enantiomeric Resolution of Racemic Acids using 1,2-Dimethylpropylamine

Executive Summary

This technical guide details the protocol for the optical resolution of racemic carboxylic acids using 1,2-Dimethylpropylamine (also known as 3-methyl-2-butylamine).[1][2] While

Introduction & Chemical Profile

1,2-Dimethylpropylamine (DMPA) is a chiral aliphatic amine.[1][2] Its efficacy as a resolving agent stems from its ability to form crystalline diastereomeric salts with chiral acids.[1][2][3] Unlike aromatic resolving agents, DMPA's aliphatic nature provides different solubility characteristics, often succeeding in non-polar or semi-polar solvents where aromatic salts might remain too soluble.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-Methyl-2-butylamine |

| Common Name | 1,2-Dimethylpropylamine |

| CAS (Racemic) | 598-74-3 |

| CAS ((R)-Enantiomer) | 34701-33-2 |

| CAS ((S)-Enantiomer) | 22526-46-1 |

| Boiling Point | 84–87 °C (Volatile – Key for recovery) |

| Density | 0.75 g/mL |

| Chiral Center | Carbon-2 (adjacent to isopropyl group) |

Mechanistic Theory: Diastereomeric Salt Formation

The core principle relies on the reaction of a racemic acid (

Unlike enantiomers, these diastereomeric salts have different physical properties (solubility

Visualizing the Resolution Pathway

Figure 1: Mechanistic pathway of diastereomeric salt formation and separation.[1][2][6]

Protocol 1: Solvent Screening (The "Dutch" Approach)

Objective: Determine the optimal solvent system that maximizes the solubility difference (

Materials:

-

Racemic Acid (1.0 mmol)[2]

-

Solvent Panel: Ethanol (EtOH), 2-Propanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), Acetonitrile (ACN), Ethyl Acetate (EtOAc).[1]

Procedure:

-

Preparation: Place 1.0 mmol of racemic acid into 6 separate HPLC vials.

-

Solvent Addition: Add 0.5 mL of a different solvent to each vial.

-

Amine Addition: Add 1.0 equivalent (116 µL) of (S)-1,2-Dimethylpropylamine to each vial.

-

Thermal Cycle:

-

Heat vials to reflux (or 60°C) until clear solution forms.

-

Note: If solid remains at reflux, add solvent in 0.1 mL increments until dissolved.[1]

-

Allow to cool slowly to Room Temperature (RT) over 4 hours.

-

-

Observation (24 Hours):

-

Scenario A (Crystals): Ideal. Filter and check enantiomeric excess (ee) of the salt (liberate small sample).

-

Scenario B (Solution): Too soluble. Evaporate half the solvent or add anti-solvent (e.g., Hexane).

-

Scenario C (Oil/Gel): Common with aliphatic amines.[2][7] Re-heat and seed with a crystal from a different solvent, or scratch the glass.

-

Selection Criteria: Select the solvent that yields distinct crystals (not powder/oil) with a yield of ~30-45% (theoretical max is 50% for one enantiomer) and an initial ee > 60%.[2]

Protocol 2: Preparative Resolution (Scale-Up)

Objective: Isolate enantiopure acid from a bulk racemate. Prerequisite: Solvent system defined in Protocol 1 (e.g., IPA).[1]

Workflow Diagram:

Figure 2: Preparative workflow for optical resolution.[1][2]

Detailed Steps:

-

Dissolution: Suspend 10g of racemic acid in the optimized solvent (e.g., 10 volumes relative to weight).

-

Neutralization: Add 1.0 molar equivalent of (S)-1,2-Dimethylpropylamine. The reaction is exothermic; add slowly.

-

Reflux: Heat the mixture until total dissolution occurs.

-

Crystallization: Turn off the heat source. Allow the flask to cool in the oil bath (insulating it) to ensure a slow cooling rate. Rapid cooling traps impurities.[1][2]

-

Harvest: Filter the crystals at RT. Wash with a small amount of cold solvent.[2][8]

-

Analysis: Dry a small sample. Determine diastereomeric excess (de) via Chiral HPLC or specific rotation.[2]

-

Recrystallization (Crucial): If de < 99%, recrystallize the salt from the same solvent. Rule of Thumb: Usually 1-2 recrystallizations are required to reach >99% optical purity.[1][2]

Protocol 3: Product Recovery (The "Salt Break")

Challenge: Recovering the volatile amine without loss. Advantage: 1,2-Dimethylpropylamine (bp 84-87°C) can be distilled, unlike heavy alkaloids (e.g., Brucine).[1]

Procedure:

-

Suspension: Place the purified salt (Acid

Amine) in water (approx 5 mL/g). -

Acidification (To get the Target Acid):

-

Amine Recovery (To recycle the Agent):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Salt melting point is below the solvent boiling point, or supersaturation is too high.[1][2] | 1. Use a lower boiling solvent.2.[1][2] Seed the solution at a temperature just above the oiling point.3. Add 5% water if using pure alcohols.[1][2] |

| Low Yield | Salt is too soluble in the chosen solvent. | 1. Reduce solvent volume.2. Use an anti-solvent (e.g., add Hexane to EtOAc solution). |

| Low ee/de | "Crash cooling" trapped the wrong isomer. | 1. Re-heat and cool slower (0.1°C/min).2. Perform a second recrystallization.[1][2] |

| No Precipitate | No nucleation sites.[2] | 1. Scratch inner glass wall.2.[1][2] Cool to -20°C.3. Try "Family Approach" (mix DMPA with a similar amine like sec-butylamine to induce nucleation).[1][2] |

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2] (The foundational text on diastereomeric crystallization).

-

Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] [2]

-

Sigma-Aldrich. (n.d.).[1][2][9][10] (R)-(-)-2-Amino-3-methylbutane Product Specification. Retrieved October 26, 2023, from [1]

-

PubChem. (n.d.).[2] 1,2-Dimethylpropylamine Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [1]

-

Vries, T. D., et al. (1998).[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1] (Context for using aliphatic amines in screening).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-(-)-2-氨基-3-甲基丁烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation with 1,2-Dimethylpropylamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic carboxylic acids utilizing 1,2-dimethylpropylamine as a chiral resolving agent. The formation of diastereomeric salts, followed by fractional crystallization, is a robust and scalable method for the separation of enantiomers, a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. This document outlines the underlying principles, experimental design considerations, detailed step-by-step protocols, and analytical methods for the successful implementation of this classical resolution technique.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.